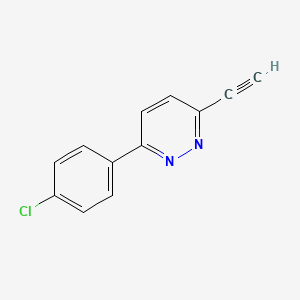
3-(4-Chloro-phenyl)-6-ethynyl-pyridazine
Cat. No. B8274605
M. Wt: 214.65 g/mol
InChI Key: MXHXQSSEBNYEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452911B2
Procedure details


1.10 g (3.49 mmol) TBAF are added at 0° C. to a solution of 1.00 g (3.49 mmol) 3-(4-chloro-phenyl)-6-trimethylsilanylethynyl-pyridazine in 10 mL DCM. The ice bath is removed and the reaction solution is stirred for 30 min. Water is added and the aqueous phase is extracted with EtOAc. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. The product is reacted without any further purification.

Name
3-(4-chloro-phenyl)-6-trimethylsilanylethynyl-pyridazine
Quantity
1 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[N:27]=[N:28][C:29]([C:32]#[C:33][Si](C)(C)C)=[CH:30][CH:31]=2)=[CH:22][CH:21]=1>C(Cl)Cl>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([C:26]2[N:27]=[N:28][C:29]([C:32]#[CH:33])=[CH:30][CH:31]=2)=[CH:24][CH:25]=1 |f:0.1|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution is stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is reacted without any further purification
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=NC(=CC1)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
